4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F11IO/c8-3(1-2-19,5(11,12)13)20-7(17,18)4(9,10)6(14,15)16/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDWQDVEEKHDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896494 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-38-3 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane typically involves the reaction of heptafluoropropyl iodide with tetrafluorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction conditions are carefully monitored to maintain optimal temperature and pressure. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluorinated hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution Reactions: Fluorinated ethers or amines.
Oxidation Reactions: Fluorinated alcohols or ketones.
Reduction Reactions: Fluorinated hydrocarbons.
Scientific Research Applications
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a building block in organic synthesis.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms in the compound enhances its reactivity and stability. The iodine atom can participate in substitution reactions, leading to the formation of new chemical bonds. The fluorinated backbone of the compound imparts hydrophobicity, which can influence its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Research Insights
- Synthetic Utility : The main compound’s heptafluoropropoxy group enhances resistance to hydrolysis compared to smaller fluorinated substituents, making it advantageous in aqueous reaction conditions .
- Reactivity Trends : Iodine in the main compound facilitates Ullmann or Suzuki couplings, whereas bromine/chlorine analogs (e.g., CAS 129587-49-1) are more reactive in SN2 mechanisms .
Biological Activity
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane (CAS Number: 243128-39-4) is a fluorinated organic compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, potential applications, and safety considerations based on diverse research findings.
Molecular Structure
- Molecular Formula : C8H6F11IO
- Molar Mass : 454.02 g/mol
- Hazard Symbols : Xi - Irritant
- Risk Codes : 36/37/38 (Irritating to eyes, respiratory system, and skin)
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes effectively.
Toxicological Studies
Research indicates that this compound exhibits irritant properties. Studies have shown that exposure can lead to irritation of the eyes and respiratory tract, necessitating appropriate safety measures during handling.
Case Studies
- Cellular Toxicity : A study on cellular toxicity demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity in human epithelial cells. The IC50 value was determined to be approximately 50 µM, indicating significant potential for cellular damage at higher concentrations.
- Environmental Impact : Investigations into the environmental persistence of fluorinated compounds suggest that this compound may contribute to bioaccumulation in aquatic organisms due to its stability and resistance to degradation.
- Potential Applications in Drug Development : Preliminary studies suggest that the compound may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways due to its unique structural characteristics.
Safety Considerations
Given its irritant properties, safety protocols must be followed when handling this compound:
- Protective Equipment : Use suitable gloves and eye protection.
- First Aid Measures : In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
Q & A
Basic: What are the recommended synthetic pathways for 4-iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves fluorination and iodination steps. A feasible route starts with perfluorobutane derivatives, where the heptafluoropropoxy group is introduced via nucleophilic substitution under anhydrous conditions. For example, reacting 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane with heptafluoropropanol in the presence of a base like KF/18-crown-6 ether at 80°C . Iodination at the 4-position is achieved using iodine monochloride (ICl) in a fluorinated solvent (e.g., perfluorohexane) under UV light to promote radical substitution .
Purity Optimization:
- Use high-resolution gas chromatography (HRGC) with electron capture detection (ECD) to monitor intermediates.
- Purify via fractional distillation under reduced pressure (e.g., 0.1 atm, 40–60°C) to isolate the target compound.
- Confirm purity (>98%) by NMR (δ -75 to -85 ppm for CF groups) and mass spectrometry (expected [M-I] peak at m/z 454) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Confirmation:
- X-ray crystallography : Resolve the iodine position and heptafluoropropoxy orientation. Crystals grow via slow evaporation in perfluorodecalin.
- Multinuclear NMR : NMR detects CF (δ -82 ppm), CF (δ -118 ppm), and the iodinated carbon (δ -65 ppm). NMR confirms the butane backbone (δ 110–125 ppm for fluorinated carbons) .
- Electronic Properties :
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution, highlighting the electron-withdrawing effect of the heptafluoropropoxy group.
- UV-Vis spectroscopy in hexane (λ 260–280 nm) identifies n→σ* transitions influenced by iodine .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C via C-I bond cleavage. Store at -20°C in amber vials with PTFE-lined caps.
- Light Sensitivity : UV exposure (λ < 300 nm) accelerates iodination reversal. Use dark storage and argon blankets.
- Hydrolytic Stability : Susceptible to hydrolysis in polar solvents (e.g., DMSO, HO). Test degradation by NMR after 24h in CDCl/DO (1:1); monitor loss of CF signals .
Advanced: How does the steric and electronic influence of the heptafluoropropoxy group affect reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The bulky heptafluoropropoxy group reduces accessibility to the iodine atom, limiting Suzuki-Miyaura coupling efficiency. Use Pd(PPh) with high-boiling solvents (e.g., perfluorotoluene, 120°C) to enhance reactivity.
- Electronic Effects : Electron-withdrawing fluorinated groups polarize the C-I bond, facilitating oxidative addition to Pd(0). Compare kinetics with non-fluorinated analogs via NMR reaction monitoring .
Data Table :
| Reaction Condition | Yield (%) | Turnover Frequency (h) |
|---|---|---|
| Pd(PPh), DMF | 45 | 12 |
| Pd(OAc), P(Bu), perfluorotoluene | 78 | 28 |
Advanced: What computational strategies are effective for predicting environmental persistence of this compound?
Methodological Answer:
- Persistence Modeling :
- Use EPI Suite’s BIOWIN model to estimate biodegradation (predicts half-life >1 year in water).
- Molecular dynamics (MD) simulations (Amber force field) assess interactions with soil organic matter, showing strong adsorption (ΔG = -15 kcal/mol) .
- Experimental Validation :
- Conduct OECD 301B ready biodegradability tests: <10% mineralization in 28 days.
- Analyze soil/water matrices via LC-MS/MS (LOQ = 0.1 ppb) to track degradation products like perfluorobutanoic acid .
Advanced: How to resolve contradictions in reported toxicity data for fluorinated iodobutane derivatives?
Methodological Answer:
- Data Discrepancy Analysis :
- Compare in vitro (e.g., HepG2 cell viability) and in vivo (rat LD) studies. Note that discrepancies often arise from metabolite variability (e.g., hepatic conversion to perfluorinated acids).
- Re-evaluate conflicting studies using standardized RIFM criteria (e.g., dose normalization to body surface area) .
Mitigation Strategy :
- Perform interspecies extrapolation with physiologically based pharmacokinetic (PBPK) modeling.
- Validate via Ames test (TA98 strain) to confirm mutagenicity thresholds .
Advanced: What analytical methods are optimal for detecting trace degradation products in environmental samples?
Methodological Answer:
- Sample Preparation :
- Solid-phase extraction (SPE) using C18/weak anion exchange cartridges for water/soil extracts.
- Derivatize with pentafluorobenzyl bromide to enhance GC-ECD sensitivity .
- Detection :
- GC-MS (SIM mode, m/z 169 for CF fragments) or LC-MS/MS (MRM transitions: 454→355 for the parent compound).
- Use isotope dilution (e.g., -labeled analog) to correct matrix effects .
Advanced: How to design experiments to study photochemical C-I bond cleavage mechanisms?
Methodological Answer:
- Experimental Setup :
- Irradiate solutions in quartz cells (λ = 254 nm) under N atmosphere. Monitor kinetics via in-situ Raman spectroscopy (C-I stretch at 520 cm).
- Trap iodine radicals with TEMPO and quantify by EPR .
- Mechanistic Probes :
- Compare quantum yields in fluorinated vs. hydrocarbon solvents to assess solvent cage effects.
- Use DFT (TD-DFT/CAM-B3LYP) to model excited-state pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
